6-Imino-1,3-dimethyl-6,9-dihydro-1H-purin-2(3H)-one
Description
6-Imino-1,3-dimethyl-6,9-dihydro-1H-purin-2(3H)-one is a purine-derived heterocyclic compound featuring a unique imino group at position 6 and methyl substituents at positions 1 and 2. This structural configuration confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and organic synthesis. These analogs are synthesized for applications ranging from enzyme inhibition to drug development, with their reactivity and stability heavily influenced by substituent patterns .
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-imino-1,3-dimethyl-7H-purin-2-one |
InChI |
InChI=1S/C7H9N5O/c1-11-5(8)4-6(10-3-9-4)12(2)7(11)13/h3,8H,1-2H3,(H,9,10) |
InChI Key |
SZMYTAKQGWDBJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N)N(C1=O)C)NC=N2 |
Origin of Product |
United States |
Biological Activity
6-Imino-1,3-dimethyl-6,9-dihydro-1H-purin-2(3H)-one, also known as N,9-dimethyl-2,3-dihydro-1H-purin-6-imine, is a purine derivative that has garnered attention due to its potential biological activities. This compound's structural characteristics suggest a range of pharmacological effects, particularly in the realms of antimicrobial and antiviral properties.
- Molecular Formula: C7H10N4O
- Molecular Weight: 166.18 g/mol
- Structure: The compound features a purine base structure with specific modifications that influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Antiviral Activity
Preliminary studies indicate potential antiviral effects against certain viruses. The mechanism appears to involve inhibition of viral replication processes.
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various purine derivatives, including this compound. The findings revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the purine ring significantly impacted its antibacterial potency .
- Antifungal Properties : Another research effort focused on the antifungal capabilities of this compound against Candida species. The results showed promising antifungal activity with low MIC values, suggesting its potential use in treating fungal infections .
- Mechanism of Action : Investigations into the mechanism of action revealed that this compound may interfere with nucleic acid synthesis in microorganisms. This interference could explain its broad-spectrum antimicrobial activity .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 1,3-dimethyl groups in the target compound likely enhance lipophilicity compared to unsubstituted analogs (e.g., 6-thioxo derivative) .
- Functional Group Reactivity: The imino group (NH) at position 6 may participate in hydrogen bonding, contrasting with the thioxo group (S=) in CAS 2002-59-7, which exhibits stronger electron-withdrawing effects .
- Stereoelectronic Profiles : Cyclobutyl and hydroxymethyl substituents in analogs (e.g., SCHEMBL9019958) introduce steric hindrance and polarity, affecting solubility and bioactivity .
Spectroscopic Signatures :
- ¹H NMR: Methyl groups in 6-imino-1,3-dimethyl purinone would show singlet peaks near δ 3.3–3.5 ppm, distinct from the thioxo derivative’s deshielded protons .
- HRMS : Molecular ion peaks for these compounds align with calculated masses (e.g., [M+H]⁺ for 6-thioxo derivative: m/z 169.03) .
Research Implications and Gaps
- Stability: The imino group’s susceptibility to oxidation requires further study, particularly in aqueous or biological environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
